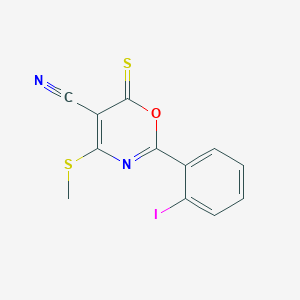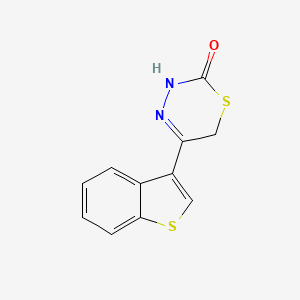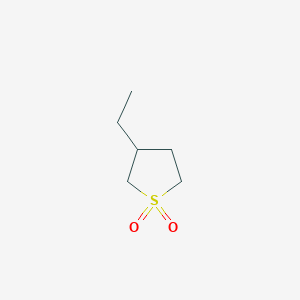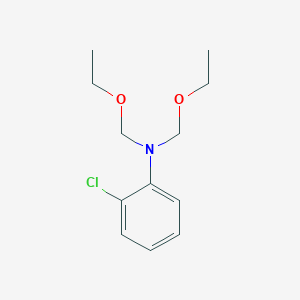![molecular formula C14H9ClFN3O4 B14394163 2-Chloro-5-fluoro-N-[(4-nitrophenyl)carbamoyl]benzamide CAS No. 88486-88-8](/img/structure/B14394163.png)
2-Chloro-5-fluoro-N-[(4-nitrophenyl)carbamoyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-fluoro-N-[(4-nitrophenyl)carbamoyl]benzamide is an organic compound with a complex structure, characterized by the presence of chloro, fluoro, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-N-[(4-nitrophenyl)carbamoyl]benzamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-fluorobenzoic acid with 4-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-fluoro-N-[(4-nitrophenyl)carbamoyl]benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with different nucleophiles.
Reduction: 2-Chloro-5-fluoro-N-[(4-aminophenyl)carbamoyl]benzamide.
Oxidation: Oxidized derivatives at the benzylic position.
Applications De Recherche Scientifique
2-Chloro-5-fluoro-N-[(4-nitrophenyl)carbamoyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-fluoro-N-[(4-nitrophenyl)carbamoyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate
- 2-Chloro-4-fluoro-5-nitrophenol
- 2-Chloro-5-nitropyridine
Uniqueness
2-Chloro-5-fluoro-N-[(4-nitrophenyl)carbamoyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
88486-88-8 |
|---|---|
Formule moléculaire |
C14H9ClFN3O4 |
Poids moléculaire |
337.69 g/mol |
Nom IUPAC |
2-chloro-5-fluoro-N-[(4-nitrophenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H9ClFN3O4/c15-12-6-1-8(16)7-11(12)13(20)18-14(21)17-9-2-4-10(5-3-9)19(22)23/h1-7H,(H2,17,18,20,21) |
Clé InChI |
FDISYDROGYQFGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)NC(=O)C2=C(C=CC(=C2)F)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]-](/img/structure/B14394093.png)
![2-[(Piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14394096.png)



![1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione](/img/structure/B14394113.png)
![2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid](/img/structure/B14394131.png)



![4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B14394158.png)
![2-[3-(Cyclohexyloxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14394162.png)
